molecular formula C9H12INOS B13290947 2-[(4-Iodophenyl)methanesulfinyl]ethan-1-amine

2-[(4-Iodophenyl)methanesulfinyl]ethan-1-amine

Cat. No.: B13290947
M. Wt: 309.17 g/mol
InChI Key: PYBOCPQOASNODF-UHFFFAOYSA-N
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Description

2-[(4-Iodophenyl)methanesulfinyl]ethan-1-amine is a chemical compound with the molecular formula C9H12INOS and a molecular weight of 309.17 g/mol . This compound is characterized by the presence of an iodine atom attached to a phenyl ring, a methanesulfinyl group, and an ethan-1-amine moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Iodophenyl)methanesulfinyl]ethan-1-amine typically involves the reaction of 4-iodobenzyl chloride with ethan-1-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then oxidized using an oxidizing agent like hydrogen peroxide to introduce the methanesulfinyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthetic route mentioned above can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Iodophenyl)methanesulfinyl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.

Major Products Formed

Scientific Research Applications

2-[(4-Iodophenyl)methanesulfinyl]ethan-1-amine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving the interaction of iodine-containing compounds with biological systems.

    Medicine: Potential use in the development of radiolabeled compounds for imaging and diagnostic purposes.

    Industry: Limited use in industrial applications due to its primary role in research.

Mechanism of Action

The mechanism of action of 2-[(4-Iodophenyl)methanesulfinyl]ethan-1-amine is not well-documented. it is believed to interact with molecular targets through the iodine atom, which can form strong interactions with various biological molecules. The methanesulfinyl group may also play a role in modulating the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromophenyl)methanesulfinyl]ethan-1-amine
  • 2-[(4-Chlorophenyl)methanesulfinyl]ethan-1-amine
  • 2-[(4-Fluorophenyl)methanesulfinyl]ethan-1-amine

Uniqueness

2-[(4-Iodophenyl)methanesulfinyl]ethan-1-amine is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and reactivity compared to its bromine, chlorine, and fluorine analogs. This uniqueness makes it valuable in specific research applications where iodine’s properties are advantageous .

Properties

Molecular Formula

C9H12INOS

Molecular Weight

309.17 g/mol

IUPAC Name

2-[(4-iodophenyl)methylsulfinyl]ethanamine

InChI

InChI=1S/C9H12INOS/c10-9-3-1-8(2-4-9)7-13(12)6-5-11/h1-4H,5-7,11H2

InChI Key

PYBOCPQOASNODF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)CCN)I

Origin of Product

United States

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